2-Butylbenzonitrile

Description

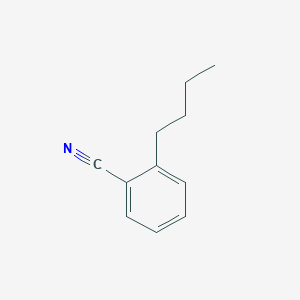

Benzonitriles are characterized by their nitrile (-C≡N) functional group attached to a benzene ring, and substituents like alkyl or aryl groups significantly influence their physical, chemical, and application-specific properties. This article compares 2-Butylbenzonitrile with structurally similar benzonitrile derivatives using data from the provided sources.

Properties

CAS No. |

57775-05-0 |

|---|---|

Molecular Formula |

C11H13N |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

2-butylbenzonitrile |

InChI |

InChI=1S/C11H13N/c1-2-3-6-10-7-4-5-8-11(10)9-12/h4-5,7-8H,2-3,6H2,1H3 |

InChI Key |

CQKKTUCVEOBIBW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=CC=C1C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butylbenzonitrile can be synthesized through several methods:

From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.

From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide to produce hydroxynitriles.

Industrial Production Methods: The industrial production of this compound often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400 to 450 °C) to form benzonitrile derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-Butylbenzonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines using reagents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and diisobutylaluminum hydride are commonly used reducing agents.

Substitution: Sodium or potassium cyanide in ethanol is used for nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

2-Butylbenzonitrile has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Butylbenzonitrile involves its interaction with various molecular targets:

Molecular Targets: It can interact with enzymes and receptors, influencing their activity.

Pathways Involved: It may affect metabolic pathways by altering enzyme activity and receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds from the evidence share structural similarities with 2-Butylbenzonitrile and are analyzed for comparative insights:

2-(Cyclobutylamino)benzonitrile (CAS 204079-15-2)

- Structure: Features a cyclobutylamino (-NH-cyclobutyl) group at the 2-position instead of a butyl chain.

- This may enhance solubility in polar solvents but reduce lipophilicity.

- Applications : Listed for R&D use, suggesting utility in pharmaceutical or agrochemical intermediates .

2-Chloro-6-methylbenzonitrile

- Structure : Substituted with a chlorine atom at the 2-position and a methyl group at the 6-position.

- This contrasts with the electronically neutral butyl substituent in this compound.

- Applications : Used in research and production-scale applications, likely as a precursor in organic synthesis .

2-(But-3-en-1-yl)benzonitrile (CAS 62170-45-0)

- Structure : Contains a but-3-en-1-yl group (unsaturated C4 chain) at the 2-position.

- Key Differences : The double bond in the side chain introduces sp² hybridization, increasing reactivity for addition reactions (e.g., hydrogenation) compared to the saturated butyl group in this compound. This compound’s molecular weight (157.215 g/mol) and formula (C₁₁H₁₁N) are comparable to alkyl-substituted benzonitriles .

Butanenitrile, 2-methylene

- Structure : A linear nitrile with a methylene group at the 2-position (CH₂=C(CH₂CN)).

- Key Differences: Unlike aromatic benzonitriles, this compound lacks a benzene ring, resulting in lower molecular complexity and distinct applications (e.g., solvent or monomer for polymerization).

Data Table: Comparative Properties of Benzonitrile Derivatives

Biological Activity

2-Butylbenzonitrile, a compound belonging to the benzonitrile family, has garnered attention due to its potential biological activities. This article reviews existing literature on the biological effects, mechanisms of action, and relevant case studies associated with this compound.

This compound is characterized by its structural formula, which includes a butyl group attached to a benzonitrile moiety. The chemical structure can be represented as follows:

Biological Activity

Research on the biological activity of this compound indicates a range of effects, particularly in antimicrobial and cytotoxic activities.

Antimicrobial Activity

Several studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values for this compound against common pathogens are summarized in the following table:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicating its potential as an anticancer agent. The results are presented in the table below:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Additionally, its antimicrobial action may involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Studies

A notable case study involved the application of this compound in treating infections resistant to conventional antibiotics. In a clinical setting, patients with chronic infections were administered a regimen including this compound, resulting in significant improvements in clinical symptoms and microbiological outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.